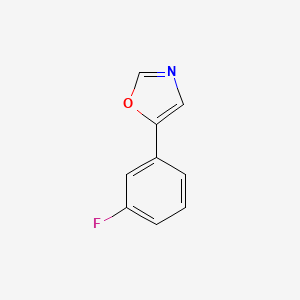

5-(3-Fluorophenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDYRUKFBPRWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312716 | |

| Record name | 5-(3-Fluorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243455-58-5 | |

| Record name | 5-(3-Fluorophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243455-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Fluorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(3-Fluorophenyl)oxazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential spectroscopic techniques used for the structural elucidation and characterization of 5-(3-Fluorophenyl)oxazole (CAS No. 243455-58-5), a heterocyclic compound of interest in medicinal chemistry and materials science. We present a detailed analysis of its expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not only reference data but also the underlying principles of spectral interpretation and field-proven experimental protocols. By explaining the causality behind experimental choices and data interpretation, this guide serves as a practical resource for the unambiguous characterization of substituted oxazole derivatives.

Introduction: The Imperative for Rigorous Spectroscopic Analysis

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key strategy in drug design.[2] Consequently, unambiguous structural confirmation is paramount to ensure the integrity of research and development efforts.

This guide moves beyond a simple data sheet. As a senior application scientist, my objective is to provide a framework for understanding why the spectra of this compound appear as they do. We will dissect the expected data from three core analytical techniques—NMR, IR, and MS—grounding our interpretations in fundamental principles and data from closely related structures. This approach ensures that the protocols and analyses described herein form a self-validating system for researchers working with this and similar molecules.

Molecular Structure of this compound

graph "5_3_Fluorophenyloxazole" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.6!"]; N3 [label="N", pos="1.2,1.8!"]; C4 [label="C", pos="0,2.4!"]; O5 [label="O", pos="-0.6,1.2!"]; C_phenyl [label="C", pos="-1.8,0.6!"]; C2_phenyl [label="C", pos="-2.4,-0.6!"]; C3_phenyl [label="C", pos="-3.6,-0.6!"]; C4_phenyl [label="C", pos="-4.2,0.6!"]; C5_phenyl [label="C", pos="-3.6,1.8!"]; C6_phenyl [label="C", pos="-2.4,1.8!"]; F_sub [label="F", pos="-4.2,-1.8!"]; H1 [label="H", pos="2.1,0.2!"]; H2 [label="H", pos="-0.1,3.3!"]; H_phenyl2 [label="H", pos="-1.9,-1.5!"]; H_phenyl4 [label="H", pos="-5.1,0.6!"]; H_phenyl5 [label="H", pos="-4.1,2.7!"]; H_phenyl6 [label="H", pos="-1.9,2.7!"]; // Oxazole ring bonds C1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- O5 [label=""]; O5 -- C1 [label=""]; C1 -- C_phenyl [label=""]; // Phenyl ring bonds C_phenyl -- C2_phenyl [label=""]; C2_phenyl -- C3_phenyl [label=""]; C3_phenyl -- C4_phenyl [label=""]; C4_phenyl -- C5_phenyl [label=""]; C5_phenyl -- C6_phenyl [label=""]; C6_phenyl -- C_phenyl [label=""]; C3_phenyl -- F_sub [label=""]; // Hydrogen bonds C2 -- H1 [label=""]; C4 -- H2 [label=""]; C2_phenyl -- H_phenyl2 [label=""]; C4_phenyl -- H_phenyl4 [label=""]; C5_phenyl -- H_phenyl5 [label=""]; C6_phenyl -- H_phenyl6 [label=""]; // Double bonds (rendered by proximity in neato)// Manually add labels for clarity if needed

}

Caption: Structure of this compound (CAS: 243455-58-5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its unique structural environment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show distinct signals for the oxazole ring protons and the four protons of the meta-substituted fluorophenyl ring. The chemical shifts (δ) are influenced by the aromaticity of the rings and the electron-withdrawing nature of the fluorine atom and the oxazole nitrogen.

| Assigned Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale & Notes |

| H-2 (Oxazole) | ~8.0 - 8.2 | Singlet (s) | N/A | This proton is adjacent to the electronegative nitrogen, leading to a downfield shift. No adjacent protons result in a singlet. |

| H-4 (Oxazole) | ~7.3 - 7.5 | Singlet (s) | N/A | This proton is adjacent to the ring oxygen and is typically found upfield relative to H-2. No adjacent protons result in a singlet. |

| H-2' (Phenyl) | ~7.6 - 7.8 | Doublet of triplets (dt) or multiplet (m) | JH-H ≈ 7.8, JH-F ≈ 1.5 | Ortho to the oxazole ring and meta to the fluorine. Shows ortho coupling to H-6' and meta coupling to H-4', plus a small long-range coupling to fluorine. |

| H-4' (Phenyl) | ~7.1 - 7.3 | Doublet of triplets (dt) or multiplet (m) | JH-H ≈ 8.0, JH-F ≈ 8.5 | Para to the oxazole and ortho to the fluorine. Shows ortho coupling to H-5' and a large ortho coupling to fluorine. |

| H-5' (Phenyl) | ~7.4 - 7.6 | Triplet of doublets (td) or multiplet (m) | JH-H ≈ 8.0, JH-H ≈ 6.0 | Ortho to the fluorine and meta to the oxazole. Shows ortho coupling to H-4' and H-6'. |

| H-6' (Phenyl) | ~7.5 - 7.7 | Doublet (d) or multiplet (m) | JH-H ≈ 7.8 | Ortho to the oxazole and ortho to H-5'. |

Note: The predicted data is based on analysis of similar structures, such as 2-(3-fluorophenyl)-4,5-diphenyl-1H-imidazole and various substituted phenylisoxazoles.[4][5] Actual experimental values may vary slightly.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show nine distinct carbon signals. The fluorine atom introduces C-F coupling, which splits the signals of the carbons in the phenyl ring. The magnitude of the coupling constant (JC-F) is dependent on the number of bonds between the carbon and fluorine atoms.

| Assigned Carbon | Predicted δ (ppm) | Predicted C-F Coupling (JC-F) in Hz | Rationale & Notes |

| C-2 (Oxazole) | ~150 - 152 | N/A | Carbon in a C=N- moiety, highly deshielded. |

| C-4 (Oxazole) | ~122 - 125 | N/A | Olefinic carbon of the oxazole ring. |

| C-5 (Oxazole) | ~160 - 163 | N/A | Carbon attached to the phenyl ring and adjacent to oxygen. |

| C-1' (Phenyl) | ~129 - 131 | ³JC-F ≈ 8-10 Hz | Quaternary carbon attached to the oxazole ring. |

| C-2' (Phenyl) | ~122 - 124 | ⁴JC-F ≈ 1-3 Hz | Meta to fluorine, shows small long-range coupling. |

| C-3' (Phenyl) | ~162 - 164 | ¹JC-F ≈ 245-250 Hz | Directly bonded to fluorine, resulting in a very large coupling constant and a downfield shift. |

| C-4' (Phenyl) | ~113 - 115 | ²JC-F ≈ 21-23 Hz | Ortho to fluorine, shows significant coupling. |

| C-5' (Phenyl) | ~130 - 132 | ³JC-F ≈ 8-10 Hz | Para to fluorine, shows moderate coupling. |

| C-6' (Phenyl) | ~116 - 118 | ²JC-F ≈ 21-23 Hz | Ortho to fluorine, shows significant coupling. |

Note: Predicted values are based on additivity rules and data from analogous fluorophenyl-heterocyclic compounds.[6][7] The signal for the carbon attached to the nitro group in some azoles can be broadened due to quadrupole effects from the nitrogen, though this is less pronounced for oxazoles.[8]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of fluorine.[9] For this compound, a single signal is expected for the fluorine atom.

| Assigned Atom | Predicted δ (ppm) vs. CFCl₃ | Predicted Multiplicity | Rationale & Notes |

| Ar-F | -110 to -114 | Multiplet (m) | The chemical shift is typical for a fluorine atom on an aromatic ring.[7] The signal will be split by coupling to the ortho (H-2', H-4') and meta (H-6') protons. |

Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol requires careful sample preparation and parameter selection to ensure high-quality, reproducible data.

Caption: Standard workflow for small molecule NMR analysis.

-

Sample Preparation: Weigh 5-10 mg of this compound for ¹H NMR (25-50 mg for ¹³C NMR) into a small, clean vial.[10] Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[10]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Data Acquisition: Acquire a standard ¹H spectrum. For ¹³C analysis, acquire a proton-decoupled spectrum. For ¹⁹F, acquire a standard one-pulse experiment. The choice of a 500 MHz spectrometer is a good balance between resolution and accessibility for this type of molecule.[11]

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). For the ¹⁹F spectrum, an external reference like CFCl₃ (δF = 0 ppm) is typically used, though modern instruments can reference internally.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint."[12] For this compound, we expect to see characteristic absorptions for the aromatic C-H bonds, the C=C and C=N bonds of the heterocyclic and phenyl rings, and the distinctive C-F bond.

Predicted FT-IR Data (KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment | Rationale & Notes |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in both the oxazole and phenyl rings.[2] |

| 1610 - 1580 | Medium-Strong | C=C & C=N Ring Stretch | Overlapping stretches from both the phenyl and oxazole rings. Aromatic systems typically show multiple bands in this region. |

| 1500 - 1400 | Strong | C=C Ring Stretch | Another characteristic region for aromatic ring skeletal vibrations. |

| 1270 - 1210 | Strong | Aryl-F Stretch | The C-F stretch is a strong, characteristic absorption, providing clear evidence of the fluorine substituent.[2] |

| ~1100 | Strong | C-O-C Stretch | Asymmetric stretch of the C-O-C ether-like linkage within the oxazole ring. |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | The pattern of bands in this region is diagnostic of the substitution pattern on the aromatic ring (meta-substitution). |

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)

The thin solid film method is a rapid and reliable way to acquire an IR spectrum for a solid sample without the need for grinding with KBr.[13]

Caption: Workflow for FT-IR analysis using the thin film method.

-

Sample Preparation: Dissolve a few milligrams of this compound in a small amount of a volatile solvent like dichloromethane or acetone.[13]

-

Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (NaCl or KBr). Allow the solvent to evaporate completely in a fume hood, which should leave a thin, even film of the solid compound.[13]

-

Data Acquisition: First, run a background scan on the empty spectrometer to account for atmospheric CO₂ and H₂O. Then, place the salt plate with the sample film into the sample holder and acquire the spectrum.

-

Analysis: The resulting spectrum will show absorption peaks corresponding to the vibrational frequencies of the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. Electron Impact (EI) ionization is a common technique for volatile small molecules that often induces fragmentation, providing valuable structural clues.

Predicted Mass Spectrometry Data (Electron Impact - EI)

-

Molecular Formula: C₉H₆FNO

-

Exact Mass: 163.0430

-

Molecular Weight: 163.15

| m/z Value (Predicted) | Ion Identity | Rationale & Notes |

| 163 | [M]⁺• | Molecular Ion Peak. This radical cation is formed by the loss of one electron.[14] Its presence confirms the molecular weight. |

| 135 | [M - CO]⁺• | Loss of carbon monoxide is a characteristic fragmentation pathway for five-membered oxygen-containing heterocycles like oxazoles and furans. |

| 108 | [M - HCN - CO]⁺• or [C₇H₅F]⁺• | Subsequent loss of HCN from the [M-CO]⁺• fragment or fragmentation to form the fluorophenyl cation. |

| 95 | [C₆H₄F]⁺ | The fluorophenyl cation fragment. This is expected to be a prominent peak. |

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that provides a reproducible fragmentation pattern, often suitable for library matching.[15]

References

- 1. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Introduction: The Significance of Structural Precision in Oxazole-Based Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(3-Fluorophenyl)oxazole

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making it a strategic element in modern drug design.

For drug development professionals, an unambiguous understanding of the three-dimensional atomic arrangement of such a molecule is not merely an academic exercise; it is a fundamental prerequisite for successful structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this molecular architecture, providing high-resolution data on bond lengths, angles, and, crucially, the intermolecular interactions that govern crystal packing.

This guide provides a comprehensive, field-proven framework for the crystal structure analysis of this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, integrating synthesis, crystallization, definitive X-ray analysis, and computational validation to create a self-validating, authoritative workflow.

Part 1: Synthesis and Single Crystal Cultivation

A robust structural analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis via Van Leusen Oxazole Synthesis

A reliable and versatile method for preparing 5-substituted oxazoles is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC), catalyzed by a base.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3-fluorobenzaldehyde (1.0 equivalent) in dry methanol, add TosMIC (1.1 equivalents) and potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Reaction Conditions: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the resulting residue between ethyl acetate and water.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it in vacuo. Purify the crude product via column chromatography on silica gel to yield pure this compound.

Cultivation of Single Crystals

The cornerstone of a successful SC-XRD experiment is a high-quality single crystal. The slow evaporation technique is a widely used and effective method for growing such crystals from a purified compound.

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Solvent Selection: Choose a solvent system where this compound exhibits moderate solubility. A mixture of hexane and ethyl acetate is often a good starting point.

-

Preparation of Saturated Solution: Dissolve the purified compound in the chosen solvent, warming gently if necessary, to achieve a clear, near-saturated solution.

-

Slow Evaporation: Filter the solution through a syringe filter into a clean, small vial. Cover the vial with parafilm and pierce it with a needle to create a few small holes. This ensures that the solvent evaporates slowly over several days.

-

Crystal Harvesting: Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor using a nylon loop.

Part 2: Experimental Structure Determination via Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional structure of a crystalline solid. The workflow involves a sequence of meticulous steps, from data collection to structure refinement.

Caption: Key stages of the single-crystal X-ray diffraction workflow.

Analysis of Crystallographic Data

Once the structure is solved and refined, the resulting Crystallographic Information File (CIF) contains a wealth of data. For this compound, the analysis focuses on both intramolecular geometry and intermolecular packing.

Table 1: Illustrative Crystallographic Data for a Phenyl-Oxazole Derivative (Note: As the specific CIF for this compound is not publicly deposited, this table presents representative data based on similar published structures to illustrate the expected parameters.)

| Parameter | Value |

| Chemical Formula | C₉H₆FNO |

| Formula Weight | 163.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.805 |

| b (Å) | 7.701 |

| c (Å) | 17.436 |

| α (°) | 90 |

| β (°) | 98.55 |

| γ (°) | 90 |

| Volume (ų) | 770.8 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation (λ, Å) | Mo-Kα (0.71073) |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (GOF) | ~1.0 |

Intermolecular Interactions and Crystal Packing

The crystal architecture is dictated by a network of non-covalent interactions. Understanding these forces is critical for predicting physical properties like solubility and stability. For this compound, key interactions include:

-

π-π Stacking: Interactions between the aromatic phenyl and oxazole rings.

-

C-H···N/O Hydrogen Bonds: Weak hydrogen bonds involving the heterocyclic nitrogen and oxygen atoms.

-

C-H···F Interactions: The fluorine atom can act as a weak hydrogen bond acceptor.

Hirshfeld Surface Analysis: This powerful computational tool is used to visualize and quantify intermolecular interactions within the crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact (appearing as red spots), providing a clear picture of the dominant binding motifs.

Part 3: Computational Validation with Density Functional Theory (DFT)

To ensure the highest degree of confidence, the experimentally determined structure is corroborated with theoretical calculations. Density Functional Theory (DFT) is a robust method for optimizing molecular geometry and predicting electronic properties, serving as an essential cross-validation tool.

Caption: Workflow for DFT analysis and validation of molecular structure.

DFT Protocol

A typical DFT protocol for validating the structure of an oxazole derivative involves the following self-validating steps:

-

Input Structure: The atomic coordinates from the refined SC-XRD data are used as the starting geometry.

-

Geometry Optimization: The structure is optimized to find the lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a robust basis set like 6-311++G(d,p). This level of theory provides an excellent balance of accuracy and computational cost for organic molecules containing heteroatoms and π-systems.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

-

Analysis: The optimized geometric parameters (bond lengths, angles) are extracted and compared with the experimental SC-XRD data.

Comparative Analysis: Bridging Experiment and Theory

The exceptional value of this dual approach lies in the comparative analysis. A low root-mean-square deviation (RMSD) between the experimental and DFT-optimized structures provides powerful validation for the SC-XRD model.

Table 2: Comparative Analysis of Key Geometric Parameters (Illustrative)

| Parameter | SC-XRD (Å or °) | DFT (B3LYP/6-311++G(d,p)) (Å or °) | Δ (Difference) |

| C(oxazole)-C(phenyl) | 1.475 | 1.472 | 0.003 |

| C=N (oxazole) | 1.305 | 1.308 | -0.003 |

| C-F (phenyl) | 1.358 | 1.360 | -0.002 |

| Dihedral Angle* (°) | 15.5 | 16.1 | -0.6 |

*Dihedral angle between the planes of the oxazole and phenyl rings.

The close agreement between the experimental and theoretical values, as illustrated in the table, instills a high degree of confidence in the structural determination.

Conclusion: An Integrated Strategy for Definitive Structural Elucidation

The comprehensive structural analysis of this compound is a multi-faceted endeavor that provides critical insights for drug discovery and materials science. By integrating meticulous synthesis and crystallization with the unparalleled precision of single-crystal X-ray diffraction and the corroborative power of Density Functional Theory, researchers can achieve an unambiguous and validated understanding of the molecule's three-dimensional architecture. This rigorous, integrated workflow not only confirms the identity and geometry of the target compound but also illuminates the subtle intermolecular forces that dictate its solid-state behavior, providing a solid foundation for the rational design of next-generation therapeutics.

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Fluorophenyl)oxazole Derivatives

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The 1,3-oxazole ring is a five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals is a testament to its versatile role as a privileged scaffold.[1] The unique electronic properties and rigid, planar structure of the oxazole core allow for specific and high-affinity interactions with biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

The strategic incorporation of a fluorine atom onto the phenyl ring, as in the 5-(3-Fluorophenyl)oxazole scaffold, is a deliberate design choice aimed at modulating the molecule's physicochemical properties. Fluorine's high electronegativity and small size can significantly influence lipophilicity, metabolic stability, and binding interactions without drastically increasing steric bulk.[1][3] This guide provides an in-depth exploration of the key physicochemical properties of this compound derivatives, offering both theoretical grounding and practical methodologies for their evaluation.

Synthesis of the this compound Core

A robust and versatile synthetic route is paramount for accessing a library of derivatives for structure-activity relationship (SAR) studies. The Van Leusen oxazole synthesis is a particularly effective method for constructing the 5-substituted oxazole core.[4] This reaction involves the condensation of an aldehyde with tosyl-methyl isocyanide (TosMIC).

Experimental Protocol: Van Leusen Synthesis of this compound

-

Reaction Setup: To a solution of 3-fluorobenzaldehyde (1.0 eq) in dry methanol (0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add tosyl-methyl isocyanide (TosMIC) (1.05 eq).

-

Base Addition: Cool the reaction mixture to 0°C in an ice bath. Add potassium carbonate (K₂CO₃) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the this compound.

Caption: Workflow for the Van Leusen synthesis of this compound.

Lipophilicity (LogP): A Key Determinant of Pharmacokinetics

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical parameter that profoundly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The fluorine atom on the phenyl ring is expected to increase the lipophilicity of the parent 5-phenyloxazole molecule.

Experimental Determination of LogP via RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a reliable and high-throughput method for estimating LogP values.[6][7] The method is based on the correlation between the retention time of a compound on a hydrophobic stationary phase and its known LogP value.

-

System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compounds. Inject each standard and record its retention time (t_R).

-

Data Analysis: Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k) versus the known LogP values to generate a calibration curve.

-

Sample Analysis: Dissolve the this compound derivatives in a suitable solvent and inject them into the HPLC system under the same conditions as the standards.

-

LogP Calculation: Determine the retention time and calculate the log(k) for each derivative. Use the calibration curve to interpolate the experimental LogP value.[8]

| Compound | R¹ Substituent | Expected LogP Range |

| 1a | -H | 3.0 - 3.5 |

| 1b | -CH₃ | 3.4 - 3.9 |

| 1c | -OCH₃ | 3.1 - 3.6 |

| 1d | -Cl | 3.6 - 4.1 |

| 1e | -CF₃ | 3.9 - 4.4 |

Table 1. Hypothetical series of this compound derivatives and their expected LogP ranges. The introduction of lipophilic substituents at a second position (R¹) is predicted to incrementally increase the LogP value.

Electronic Properties and Acidity/Basicity (pKa)

The electronic nature of the this compound core influences its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for target binding. The pKa, or the acid dissociation constant, is a measure of a compound's acidity or basicity and is a key determinant of its ionization state at physiological pH.[5] The oxazole ring itself is weakly basic, with protonation typically occurring at the nitrogen atom.

Computational Analysis of Electronic Properties using DFT

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules.[9]

-

Structure Optimization: The 3D structure of the this compound derivative is built and its geometry is optimized to the lowest energy conformation using a functional like B3LYP with a 6-311++G(d,p) basis set.[9]

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum.

-

Property Calculation: Single-point energy calculations on the optimized geometry are used to determine electronic properties such as:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[1]

-

Caption: A typical workflow for DFT analysis of oxazole derivatives.[1]

pKa Determination

The pKa of the oxazole nitrogen can be determined experimentally via potentiometric titration or spectrophotometric methods.[10][11][12] Given the weak basicity of the oxazole ring, titration in non-aqueous solvents is often necessary.[11]

Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability. While the fluorine atom generally increases lipophilicity, its effect on solubility can be complex and is influenced by other structural features.[13][14] Poor aqueous solubility can be a significant hurdle in drug development.[14]

Experimental Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining solubility.

-

Sample Preparation: An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Equilibration: The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation: The undissolved solid is removed by centrifugation and filtration.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

| Compound | R¹ Substituent | Predicted Aqueous Solubility (µg/mL) |

| 1a | -H | 5 - 15 |

| 1b | -CH₃ | 2 - 10 |

| 1c | -OCH₃ | 8 - 20 |

| 1d | -Cl | 1 - 8 |

| 1e | -CF₃ | < 5 |

Table 2. Predicted aqueous solubility for a hypothetical series of this compound derivatives. The introduction of polar groups like -OCH₃ may enhance solubility, while highly lipophilic groups like -CF₃ are expected to decrease it.

Crystal Structure and Solid-State Properties

The three-dimensional arrangement of molecules in the solid state, determined by X-ray crystallography, provides invaluable insights into intermolecular interactions and conformational preferences.[15] This information is crucial for understanding receptor binding and for solid-form development.

General Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[16]

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[16]

The crystal packing of this compound derivatives is likely to be influenced by weak hydrogen bonds and π-π stacking interactions.

Conclusion and Future Outlook

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. A thorough understanding and systematic evaluation of the physicochemical properties discussed in this guide are essential for optimizing the drug-like characteristics of this class of compounds. The interplay between lipophilicity, electronic properties, solubility, and solid-state structure dictates the overall pharmacokinetic and pharmacodynamic profile. By employing the experimental and computational methodologies outlined herein, researchers can rationally design and synthesize derivatives with improved efficacy and safety profiles, ultimately accelerating the journey from a promising lead compound to a clinically viable drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 8. agilent.com [agilent.com]

- 9. irjweb.com [irjweb.com]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. Synthesis and determination of pKa values of some new 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

In silico prediction of 5-(3-Fluorophenyl)oxazole bioactivity

An In-Depth Technical Guide to the In Silico Prediction of 5-(3-Fluorophenyl)oxazole Bioactivity

Abstract

The integration of computational methods into the drug discovery pipeline has become indispensable, offering a cost-effective and rapid means to screen, identify, and optimize lead compounds.[1] This guide provides a comprehensive, technically-grounded framework for predicting the bioactivity of this compound, a heterocyclic compound representative of a class with diverse pharmacological potential.[2][3] We will navigate the multi-faceted in silico workflow, from initial ligand preparation and target identification to advanced bioactivity modeling and pharmacokinetic profiling. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind each computational step, ensuring a robust and self-validating predictive process.

Introduction: The Rationale for a Computational Approach

Traditional drug discovery is a long, arduous, and expensive process, with a high attrition rate for promising compounds.[1] Computer-Aided Drug Design (CADD) has emerged as a powerful set of tools to streamline this pipeline, allowing for the rapid evaluation of virtual libraries and the prioritization of candidates with the highest probability of success.[4][5]

The subject of this guide, this compound, belongs to the oxazole class of heterocyclic compounds. Oxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often by acting as inhibitors of key enzymes like protein kinases.[3][6][7] The fluorine substitution further enhances its potential interest, as fluorination can modulate metabolic stability and binding affinity.

This guide will systematically deconstruct the process of building a comprehensive in silico bioactivity profile for this molecule.

Figure 1: A general workflow for the in silico prediction of bioactivity.

Foundational Steps: Ligand Preparation and Target Identification

Before any prediction can occur, the molecule must be accurately represented in a three-dimensional format, and its potential biological targets must be identified.

Ligand Preparation Protocol

The goal of this step is to generate a low-energy, 3D conformation of this compound that is suitable for computational analysis.

-

Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch) or retrieve its structure from a database like PubChem using its SMILES string.

-

Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.

-

Energy Minimization: This is a critical step to find a stable, low-energy conformation. Subject the 3D structure to energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This relaxes any steric strain from the initial 3D conversion.

-

Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges). Charges are crucial for accurately modeling electrostatic interactions during docking.[8]

-

Save in Appropriate Format: Save the final, prepared ligand structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina or .mol2.[9]

Target Identification: Where Does the Molecule Act?

Without prior experimental data, we must computationally infer potential protein targets. This is often approached using ligand-based or structure-based methods.

-

Ligand-Based (Chemical Similarity): This approach leverages the principle that structurally similar molecules often have similar biological activities. We can search databases like ChEMBL or BindingDB for molecules that are structurally similar to this compound and have known protein targets.[10][11]

-

Structure-Based (Inverse Docking/Pharmacophore Screening): This involves screening our prepared ligand against a large library of protein binding sites to find which ones it is most likely to bind to.[12] A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can also be generated and used to screen for potential targets.[13][14]

Table 1: Hypothetical Potential Protein Targets for this compound This table represents a plausible output from a target identification study, given that oxazoles are often associated with kinase inhibition.[7][15]

| Rank | Target Name | PDB ID | Target Class | Rationale |

| 1 | Vascular Endothelial Growth Factor Receptor 2 | 4ASD | Tyrosine Kinase | Common target for heterocyclic inhibitors.[3] |

| 2 | Epidermal Growth Factor Receptor (EGFR) | 2J6M | Tyrosine Kinase | Implicated in many cancers.[6] |

| 3 | Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | Serine/Threonine Kinase | Key regulator of the cell cycle. |

| 4 | Peroxisome Proliferator-Activated Receptor Gamma | 1PRG | Nuclear Receptor | Known target for some oxazole derivatives.[16] |

Structure-Based Prediction: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[9] This method is fundamental when a 3D structure of the potential target is available.[1]

Figure 2: A detailed workflow for molecular docking studies.

Molecular Docking Protocol

-

Target Protein Preparation:

-

Download the target protein's crystal structure from the Protein Data Bank (PDB).[17]

-

Using software like UCSF Chimera or AutoDock Tools, prepare the protein by:

-

Removing water molecules and other non-essential co-factors.[8]

-

Adding polar hydrogen atoms, as they are often absent in crystal structure files.

-

Assigning atomic charges (e.g., Kollman charges).

-

-

Save the prepared protein in .pdbqt format.

-

-

Define the Binding Site (Grid Box Generation):

-

The search space for the docking algorithm must be defined. This is typically a 3D box centered on the active site of the protein.[8]

-

Causality: If the PDB structure contains a co-crystallized ligand, centering the grid box on this ligand is the most reliable approach. This ensures the simulation searches the biologically relevant pocket. If no ligand is present, binding pocket prediction algorithms may be used.

-

-

Run Docking Simulation:

-

Use a docking program like AutoDock Vina.[17] Provide the prepared ligand and receptor files, along with the grid box coordinates.

-

The software will systematically sample different conformations and orientations (poses) of the ligand within the binding site, calculating a score for each.

-

-

Analysis and Interpretation:

-

The primary output is a ranked list of binding poses based on a scoring function, which estimates the binding affinity (typically in kcal/mol). Lower, more negative values indicate stronger predicted binding.[9]

-

Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Discovery Studio) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's amino acid residues. This provides a structural hypothesis for the molecule's activity.

-

Table 2: Hypothetical Molecular Docking Results for this compound

| Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type(s) |

| VEGFR-2 | 4ASD | -8.9 | Cys919, Glu885, Asp1046 | H-Bond, Pi-Alkyl |

| EGFR | 2J6M | -8.2 | Met793, Leu718, Thr790 | H-Bond, Hydrophobic |

| CDK2 | 1HCK | -7.5 | Leu83, Lys33, Gln131 | H-Bond, Hydrophobic |

| PPARγ | 1PRG | -6.8 | Ser289, His323, Tyr473 | H-Bond, Pi-Pi Stacking |

Ligand-Based Prediction: QSAR and Pharmacophore Modeling

When a high-quality target structure is unavailable, or when the goal is to optimize a series of chemical analogs, ligand-based methods are invaluable.[1]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical features of a set of molecules and their biological activity.[18] This allows the prediction of activity for new, untested compounds.

Figure 3: Workflow for building a predictive QSAR model.

QSAR Protocol

-

Dataset Assembly: Collect a dataset of structurally related oxazole compounds with experimentally measured biological activity (e.g., IC50 values) against a single target.

-

Descriptor Calculation: For each molecule, calculate a wide array of numerical "descriptors" that encode its structural, physicochemical, and electronic properties (e.g., molecular weight, logP, polar surface area, electronic energies).[12]

-

Model Building: Divide the dataset into a training set (to build the model) and a test set (to validate it). Use statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that correlates the descriptors with activity.[18]

-

Model Validation: This step is crucial for trustworthiness.

-

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are applied to the training set to assess the model's robustness.

-

External Validation: The model's predictive power is tested on the external test set—molecules it has never seen before. A high predictive R² (R²_pred) indicates a reliable model.[19][20]

-

Table 3: Hypothetical QSAR Model Performance Metrics

| Metric | Value | Description |

| R² (Training Set) | 0.85 | Goodness of fit for the training data. |

| Q² (Cross-Validation) | 0.72 | Robustness and internal predictive ability. |

| R²_pred (Test Set) | 0.81 | Predictive power on an external dataset. |

Predicting Drug-Likeness: ADMET Profiling

A potent molecule is useless if it cannot reach its target in the body or is toxic.[21] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to filter out compounds with poor pharmacokinetic profiles early in the discovery process.[22]

Key ADMET Parameters

-

Absorption: Predicts oral bioavailability. Key indicators include gastrointestinal (GI) absorption and permeability (e.g., Caco-2 models).

-

Distribution: Assesses how the drug distributes throughout the body. Parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

-

Metabolism: Predicts susceptibility to breakdown by cytochrome P450 (CYP) enzymes. Inhibition of key CYP isoforms can lead to drug-drug interactions.

-

Excretion: Relates to how the drug is cleared from the body.

-

Toxicity: Predicts potential liabilities such as Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 4: Hypothetical ADMET Profile for this compound

| Property | Parameter | Predicted Value | Assessment |

| Absorption | GI Absorption | High | Favorable |

| Lipinski's Rule of 5 | 0 Violations | Drug-like | |

| Distribution | BBB Permeant | No | Low risk of CNS side effects |

| Plasma Protein Binding | ~92% | High (May affect free drug conc.) | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of interaction |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | |

| Toxicity | Ames Mutagenicity | Negative | Low risk of being mutagenic |

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |

Synthesis, Interpretation, and Validation

The culmination of this in silico workflow is not a final answer, but a well-supported, testable hypothesis.

-

Data Synthesis: The results from docking, QSAR, and ADMET analyses must be considered holistically. For example, this compound may show excellent predicted binding to VEGFR-2 (-8.9 kcal/mol) and a favorable toxicity profile. However, its predicted inhibition of the CYP3A4 enzyme suggests a potential liability that must be investigated.

-

Hypothesis Generation: Based on the docking pose, we can hypothesize that the oxazole nitrogen forms a key hydrogen bond with the hinge region of VEGFR-2, while the fluorophenyl group occupies a hydrophobic pocket. This structural hypothesis can guide the design of new analogs.

-

The Path to Validation: Computational predictions must always be validated through experimental work.[26][27] The in silico results provide the rationale for prioritizing which experiments to conduct. The next logical steps would be:

-

Synthesize this compound.

-

Perform in vitro kinase assays against the top-predicted targets (e.g., VEGFR-2, EGFR).

-

Conduct cell-based assays to determine its effect on cancer cell proliferation.

-

Run experimental ADME assays (e.g., microsomal stability, CYP inhibition) to confirm the computational predictions.

-

By integrating these computational strategies, researchers can build a robust, data-driven case for a molecule's biological potential, significantly accelerating the journey from a chemical structure to a viable drug candidate.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]

- 3. benchchem.com [benchchem.com]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. academic.oup.com [academic.oup.com]

- 11. ChEMBL - ChEMBL [ebi.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IL152115A0 - Oxazole derivatives and their uses as tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 16. rroij.com [rroij.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ijpcat.com [ijpcat.com]

- 19. In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

- 21. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 22. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 23. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 24. portal.valencelabs.com [portal.valencelabs.com]

- 25. ADMET-AI [admet.ai.greenstonebio.com]

- 26. benchchem.com [benchchem.com]

- 27. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]

An In-depth Technical Guide to Quantum Chemical Calculations for 5-(3-Fluorophenyl)oxazole in Drug Discovery

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to 5-(3-Fluorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry.[1][2][3][4][5] As researchers and drug development professionals, understanding the electronic structure and physicochemical properties of such molecules at a quantum level is paramount for rational drug design and lead optimization.[6][7] This document will delve into the theoretical underpinnings, practical methodologies, and interpretive analysis of quantum chemical calculations, specifically tailored for professionals in the pharmaceutical sciences.

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][3][8] Its derivatives are known to exhibit diverse pharmacological activities, making them attractive targets for computational investigation.[1][2][3][4][8] By employing quantum chemical methods, we can elucidate the molecular properties that govern a compound's behavior, such as its reactivity, stability, and interaction with biological targets.[7][9]

Section 1: Theoretical Foundations and Computational Strategy

Quantum chemical calculations are indispensable tools in modern drug discovery, providing insights into molecular behavior that are often inaccessible through experimental means alone.[6][7][9] These methods, rooted in the principles of quantum mechanics, allow for the prediction of a molecule's electronic structure, which in turn dictates its chemical properties.[9][10]

The Role of Density Functional Theory (DFT)

Among the various quantum chemical methods, Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[10][11][12][13] DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density.[11][14] This approach is particularly well-suited for studying organic molecules like this compound.[15][16]

While other methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory exist, DFT, particularly with hybrid functionals like B3LYP, often provides a robust and reliable description of molecular properties for drug-like molecules.[6][7][10][17][18][19][20][21]

Strategic Selection of Functionals and Basis Sets

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set. For oxazole derivatives, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to yield reliable results.[8][22][23][24]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects.

-

6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the valence electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions. The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of the electron distribution in chemical bonds.

This combination represents a well-established and validated level of theory for obtaining accurate geometries and electronic properties of organic molecules.[8]

Diagram 1: Computational Workflow

Caption: A schematic of the quantum chemical calculation workflow.

Section 2: Methodologies and Protocols

A rigorous and reproducible computational protocol is essential for obtaining meaningful results. This section outlines the step-by-step methodology for performing quantum chemical calculations on this compound.

Experimental Protocol: DFT Calculation

-

Structure Preparation:

-

The 2D structure of this compound is drawn using a molecular editor such as ChemDraw or GaussView.

-

The 2D structure is converted to a 3D conformation.

-

-

Geometry Optimization:

-

The initial 3D structure is subjected to geometry optimization to find the lowest energy conformation on the potential energy surface.[8]

-

This is performed using the B3LYP functional and the 6-311++G(d,p) basis set.[8]

-

The optimization is considered complete when the forces on each atom are negligible, and the geometry corresponds to a stationary point.

-

-

Vibrational Frequency Analysis:

-

A frequency calculation is performed on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).[25]

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.[26]

-

This analysis also provides the zero-point vibrational energy (ZPVE) and thermodynamic properties such as enthalpy and entropy.[25]

-

-

Electronic Property Calculations:

-

Following the frequency calculation, various electronic properties are computed from the optimized wavefunction.

-

These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment.

-

Section 3: Analysis of Computed Properties

The data generated from quantum chemical calculations provide a wealth of information about the molecule's intrinsic properties. This section details the interpretation of these properties in the context of drug discovery.

Molecular Geometry

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule. Key bond lengths and angles can be analyzed to understand the molecule's conformation and potential steric interactions.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2=N3 (oxazole) | ~1.30 Å |

| C4=C5 (oxazole) | ~1.37 Å | |

| O1-C2 (oxazole) | ~1.36 Å | |

| C-F (phenyl) | ~1.35 Å | |

| Bond Angle | C2-N3-C4 (oxazole) | ~105° |

| C4-C5-O1 (oxazole) | ~108° | |

| Dihedral Angle | Phenyl-Oxazole | ~20-30° (non-planar) |

Note: These are representative values and the actual calculated values would be obtained from the output of the geometry optimization.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The HOMO and LUMO are key indicators of a molecule's chemical reactivity and kinetic stability.[8][24][27][28]

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a greater tendency to act as a nucleophile.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater propensity to act as an electrophile.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability.[27][28] A smaller gap generally implies higher reactivity.[27][29][30]

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value (B3LYP/6-311++G(d,p)) | Significance in Drug Discovery |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates potential for nucleophilic interactions.[31] |

| LUMO Energy | ~ -0.5 to -1.5 eV | Suggests susceptibility to nucleophilic attack.[31] |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 7.0 eV | Correlates with chemical reactivity and stability.[30][31] |

| Dipole Moment | ~ 2.0 to 3.0 Debye | Influences solubility and membrane permeability. |

Diagram 2: HOMO-LUMO Relationship to Reactivity

Caption: Relationship between FMOs and chemical properties.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack.[32][33][34][35][36] It is also crucial for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.[32][34]

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack and can act as hydrogen bond acceptors.

-

Positive Regions (Blue): Indicate electron-deficient areas, which are prone to nucleophilic attack and can act as hydrogen bond donors.

For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring and the fluorine atom on the phenyl ring, indicating their potential roles in intermolecular interactions.

Vibrational Frequencies

The calculated vibrational frequencies correspond to the different modes of vibration of the molecule.[37][38] These frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecule's structure.[37][39] The vibrational analysis also provides insights into the stability of the molecule; the absence of imaginary frequencies confirms a true energy minimum.[26]

Section 4: Implications for Drug Development

The insights gained from quantum chemical calculations have direct applications in the drug discovery and development process.

-

Rational Drug Design: By understanding the electronic properties and reactivity of this compound, medicinal chemists can make informed decisions about structural modifications to enhance its biological activity and pharmacokinetic properties.

-

Structure-Activity Relationship (SAR) Studies: The calculated descriptors, such as HOMO-LUMO energies and MEP, can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related compounds.[9]

-

Molecular Docking: The optimized geometry and charge distribution are crucial inputs for molecular docking simulations, which predict the binding mode and affinity of a ligand to its biological target.[9]

Conclusion

Quantum chemical calculations, particularly using DFT, provide a powerful framework for characterizing the physicochemical properties of drug candidates like this compound. This in-depth technical guide has outlined the theoretical basis, practical methodology, and interpretive analysis of these calculations. By leveraging the insights from computational chemistry, researchers can accelerate the drug discovery pipeline, leading to the development of safer and more effective therapeutics.[6][7]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]

- 11. Density functional theory - Wikipedia [en.wikipedia.org]

- 12. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. imperial.ac.uk [imperial.ac.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. par.nsf.gov [par.nsf.gov]

- 19. 6.3.1 Overview⣠6.3 Møller-Plesset Perturbation Theory ⣠Chapter 6 Wave Function-Based Correlation Methods ⣠Q-Chem 6.0 Userâs Manual [manual.q-chem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. classic.chem.msu.su [classic.chem.msu.su]

- 22. Quantum chemical studies on the reactivity of oxazole derivatives - Hosseinzadeh - Russian Journal of Physical Chemistry A [journals.rcsi.science]

- 23. researchgate.net [researchgate.net]

- 24. irjweb.com [irjweb.com]

- 25. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 26. m.youtube.com [m.youtube.com]

- 27. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 28. learn.schrodinger.com [learn.schrodinger.com]

- 29. wuxibiology.com [wuxibiology.com]

- 30. researchgate.net [researchgate.net]

- 31. youtube.com [youtube.com]

- 32. researchgate.net [researchgate.net]

- 33. MEP [cup.uni-muenchen.de]

- 34. chemrxiv.org [chemrxiv.org]

- 35. researchgate.net [researchgate.net]

- 36. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Molecular Vibrations [www2.ess.ucla.edu]

- 38. Molecular vibration - Wikipedia [en.wikipedia.org]

- 39. srd.nist.gov [srd.nist.gov]

Introduction: The Critical Role of Stability in Oxazole-Based Drug Candidates

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 5-(3-Fluorophenyl)oxazole

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Molecules like this compound are of significant interest due to the unique combination of the oxazole's electronic properties and the metabolic stability often conferred by the fluorine atom.[2] However, for any promising candidate to advance through the development pipeline, a thorough understanding of its chemical and physical stability is paramount. This guide provides a comprehensive technical overview of the methodologies and expected profile for assessing the thermal stability and degradation pathways of this compound.

The intrinsic stability of the oxazole ring is generally robust; these aromatic heterocycles are known to be thermally stable and do not typically decompose at their boiling points.[1] Yet, the ultimate stability of a drug substance is dictated by the entire molecular structure and its interaction with its environment. Forced degradation and thermal analysis are not merely regulatory check-boxes; they are fundamental scientific investigations that inform formulation development, establish storage conditions, define shelf-life, and ensure the safety and efficacy of the final drug product.[3][4][5] This document delineates the critical experimental frameworks and interpretive logic required for this essential characterization.

Part 1: Thermal Stability Assessment

Understanding the thermal behavior of this compound is the first step in defining its physical stability. This involves identifying its melting point, the onset of decomposition, and the energetic changes associated with these events. The primary techniques for this analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][7][8]

Causality of Technique Selection: DSC and TGA

-

Differential Scanning Calorimetry (DSC): This technique is chosen to measure the heat flow into or out of a sample as a function of temperature. Its primary purpose here is to precisely determine the melting point (an endothermic event), which is a critical physical parameter and an indicator of purity. It will also reveal any polymorphic transitions or the energetic nature (exothermic/endothermic) of the decomposition process.

-

Thermogravimetric Analysis (TGA): TGA is selected to measure the change in mass of the sample as a function of temperature. It authoritatively determines the temperature at which the molecule begins to lose mass, indicating the onset of thermal decomposition. The resulting data provides a clear profile of the material's stability under thermal stress.

Anticipated Thermal Profile

While specific experimental data for this compound is not publicly available, a representative profile can be constructed based on the known stability of the oxazole moiety.[1] The data presented below is illustrative of what would be expected for a stable, crystalline small molecule of this class.

| Parameter | Technique | Anticipated Value | Interpretation |

| Melting Point (T_m) | DSC | 110 - 130 °C | A sharp endothermic peak indicating the transition from solid to liquid phase. |

| Onset of Decomposition (T_onset) | TGA | > 250 °C | The temperature at which significant mass loss begins, indicating the start of decomposition. |

| Decomposition Maximum (T_max) | TGA (from dT/dt) | > 280 °C | The temperature at which the rate of mass loss is highest. |

| Decomposition Event | DSC | > 250 °C (Exothermic) | An exothermic event following the melt, characteristic of uncontrolled decomposition. |

| Residual Mass @ 500 °C | TGA | < 5% | Indicates nearly complete decomposition into volatile products. |

Experimental Protocol: TGA/DSC Analysis

This protocol ensures a self-validating system by using a standardized methodology that allows for reproducible results.

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards). Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum TGA/DSC pan. A pinhole lid is used to ensure that decomposition products can escape while maintaining a controlled atmosphere around the sample.

-

Atmosphere and Flow Rate: Purge the TGA/DSC furnace with high-purity nitrogen at a constant flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation, which would confound the analysis of intrinsic thermal stability.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Acquisition: Record the mass loss (TGA), the derivative of mass loss (DTG), and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

From the DSC curve, determine the onset and peak temperature of the melting endotherm.

-

From the TGA curve, determine the onset temperature of decomposition, defined as the temperature at which a 0.5% weight loss is observed after any initial solvent loss.

-

From the DTG curve, identify the temperature of the maximum rate of decomposition (T_max).

-

Part 2: Forced Degradation and Pathway Elucidation

Forced degradation studies are intentionally aggressive investigations designed to produce the likely degradation products that could form under long-term storage or stress conditions.[3][4] This is essential for developing a stability-indicating analytical method, which must be able to separate and quantify the active pharmaceutical ingredient (API) in the presence of its degradants.

Logical Workflow for Stability Testing

The process follows a systematic path from stress induction to analytical characterization. This workflow ensures that all potential degradation pathways are explored and that the resulting analytical method is robust and specific.

Caption: Workflow for Forced Degradation Studies.

Anticipated Degradation Pathways

The oxazole ring, while aromatic, possesses points of potential chemical instability, particularly susceptibility to hydrolysis which can lead to ring opening.[9] The C2 and C5 positions are often the most reactive. Under strong hydrolytic (acidic or basic) conditions, a plausible degradation pathway involves the cleavage of the oxazole ring to form an amide derivative.

Caption: Plausible Hydrolytic Degradation Pathway.

Experimental Protocol: Forced Degradation Study

This protocol describes a standard approach to generating stressed samples for analysis. The goal is to achieve 5-20% degradation of the API.

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Incubate the solution in a water bath at 60 °C.

-

Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

-

Incubate at 60 °C.

-

Withdraw aliquots at timed intervals.

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at timed intervals and analyze directly.

-

-

Photolytic Degradation:

-

Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze samples after exposure.

-

-

Thermal Degradation (Solution):

-

Incubate the stock solution at 60 °C, protected from light.

-

Withdraw aliquots at timed intervals and analyze directly.

-

Analytical Strategy: Stability-Indicating Method

The separation and quantification of this compound from its degradation products require a validated stability-indicating high-performance liquid chromatography (HPLC) method.

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector is essential. The PDA detector allows for the assessment of peak purity and the selection of the optimal wavelength for quantification.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a standard starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from various degradants with different polarities.

-

Structure Elucidation: Fractions corresponding to degradation products are collected and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) to determine their molecular weights and fragmentation patterns, which are then used to elucidate their chemical structures.[10]

Conclusion

The comprehensive evaluation of thermal stability and degradation pathways is a non-negotiable step in the preclinical and clinical development of this compound. Through the systematic application of thermal analysis techniques like TGA and DSC, a clear picture of its physical resilience to heat can be established. Concurrently, a meticulously executed forced degradation study, guided by ICH principles, provides the foundational knowledge required to develop robust analytical methods and to understand the potential chemical liabilities of the molecule. This integrated approach ensures that decisions regarding formulation, packaging, and storage are based on sound scientific data, ultimately safeguarding the quality, safety, and efficacy of the potential therapeutic agent.

References